molecular formula C11H8O4 B1354006 methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate CAS No. 50603-71-9

methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate

Cat. No. B1354006
CAS RN: 50603-71-9
M. Wt: 204.18 g/mol
InChI Key: NWECYFMGBPWBAL-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” is a chemical compound with the molecular formula C11H8O4 . It is a type of cyclic α,β-unsaturated ketone .


Molecular Structure Analysis

The molecular structure of “methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” consists of a seven-membered ring with a furan moiety and a carboxylate ester group . The molecule has a planar structure, which is typical for aromatic compounds .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 480.7±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 262.7±22.4 °C .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate,” also known as “3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.” However, the available information does not provide a comprehensive analysis of six to eight unique applications for this compound.

Synthesis of Sesquiterpene Lactone

This compound has been used in the synthesis of cis-fused 5-oxofuro[2,3-b]furans and in the preparation of sesquiterpene lactone .

Pharmaceutical Applications

Azulene derivatives, which have applications in pharmaceuticals and materials science, can be prepared using reactions involving 2H-cyclohepta[b]furan-2-ones .

Material Science

The furans and their derivatives, including this compound, have made impacts in various industries such as textiles, paints, coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and automotive industries .

Future Directions

The future directions for research on “methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” could include further studies on its synthesis, reactions, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or industry .

properties

IUPAC Name

methyl 2-oxocyclohepta[b]furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWECYFMGBPWBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435298
Record name Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate

CAS RN

50603-71-9
Record name Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate useful in organic synthesis?

A1: Its structure, specifically the fused furan-2-one ring system, makes it highly reactive towards nucleophiles. This enables a variety of chemical transformations, particularly the synthesis of complex heterocyclic systems like azulene derivatives.

Q2: How is methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate used to synthesize azulene derivatives?

A: One prominent reaction pathway involves the reaction of methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate with enamines. [, , , ] This reaction forms the basis for synthesizing diversely substituted azulene derivatives, highlighting the versatility of this compound as a synthetic precursor. For instance, reacting it with morpholine enamines of aldehydes yields methyl 3-alkylazulene-1-carboxylates. [, ] Further treatment of these esters with 100% phosphoric acid efficiently provides 1-alkylazulenes. [, ]

Q3: Can methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate be used to synthesize other heterocyclic compounds beyond azulenes?

A: Yes, its reactivity extends beyond azulene synthesis. Research demonstrates its utility in synthesizing other valuable heterocycles. For example, it reacts with morpholine enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran to yield azuleno[1,2-b]pyrrole, its [1,2-c] isomer, and the furan analogues. [] Similarly, reactions with morpholino enamines of 3-oxotetrahydrothiophene lead to the formation of azuleno[1,2-b]- and azuleno[1,2-c]thiophenes. []

Q4: Are there any specific examples of reactions where methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate exhibits unique reactivity?

A: Indeed, its reaction with 6,6-dimethylfulvene showcases interesting peri-selective cycloaddition reactions. [, ] Depending on the solvent and reaction conditions, the reaction can yield either a [4+2] or [8+2] cycloadduct. Notably, the [4+2] product can be completely converted to the [8+2] product under specific conditions, demonstrating the compound's versatility in accessing diverse cycloadducts. [, ]

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